molecular formula C16H13NO2 B13897733 2-(2-(1H-indol-3-yl)phenyl)acetic acid

2-(2-(1H-indol-3-yl)phenyl)acetic acid

Cat. No.: B13897733
M. Wt: 251.28 g/mol
InChI Key: MHHZIDQZRLKKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(1H-Indol-3-yl)phenyl)acetic Acid is an indole-based small molecule with the CAS number 958219-95-9 and a molecular formula of C 16 H 13 NO 2 . This compound belongs to the class of indole acetic acid derivatives, a group of significant interest in scientific research due to the wide-ranging biological activities of the indole scaffold . The indole core is a privileged structure in medicinal chemistry, facilitating interactions with various biological targets. Indole derivatives are extensively investigated for their potential in designing drugs for a broad array of conditions, including cancer, infectious diseases, and neurological disorders . While the specific research applications and mechanism of action for this compound are still being explored, related indole acetic acid compounds have demonstrated value as ectonucleotidase inhibitors . Such inhibitors are considered potential therapeutic candidates for managing tumor development and progression by modulating adenosine levels in the tumor microenvironment . This product is provided for research purposes and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-[2-(1H-indol-3-yl)phenyl]acetic acid

InChI

InChI=1S/C16H13NO2/c18-16(19)9-11-5-1-2-6-12(11)14-10-17-15-8-4-3-7-13(14)15/h1-8,10,17H,9H2,(H,18,19)

InChI Key

MHHZIDQZRLKKOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Copper(II)-Promoted Decarboxylative Coupling

A mild and efficient method involves copper(II)-promoted decarboxylative coupling of 2-(1H-indol-3-yl)acetic acid derivatives with substituted indoles or related heterocycles. This method enables the formation of 3,3'-diindolylmethane derivatives, which are structurally related to the target compound.

  • Reaction conditions: Copper(II) salts as promoters, mild temperatures.
  • Advantages: High selectivity, mild conditions, and good yields.
  • Reference: Pillaiyar et al. demonstrated this approach yielding various substituted indole derivatives, which can be adapted for 2-(2-(1H-indol-3-yl)phenyl)acetic acid synthesis.

Synthesis via Oxalyl Chloride Activation and Subsequent Coupling

A common synthetic route involves:

  • Activation of the indole derivative with oxalyl chloride to form an intermediate acyl chloride.
  • Subsequent reaction with nucleophiles or coupling partners to install the phenylacetic acid moiety.

Protocol example (adapted from synthesis of related indole acetic acids):

Step Reagents & Conditions Notes
1 Dissolve 5-phenylindole in diethyl ether, cool to 0°C Ensures controlled reaction environment
2 Add oxalyl chloride slowly at 0°C, stir 1 h at 20°C Forms 2-oxo-2-(5-phenyl-1H-indol-3-yl)acetic acid intermediate
3 Precipitate intermediate by adding diethyl ether/water mixture Isolate intermediate for next step
4 React intermediate with sodium methoxide and hydrazine monohydrate at 150°C for 10 h Finalizes conversion to acetic acid derivative
  • This method is scalable and yields high purity product.
  • Reference: Protocol for 2-(5-phenyl-1H-indol-3-yl)acetic acid synthesis.

Electrophilic Activation and Halide Formation for Coupling

Electrophilic activation of the indol-3-ylmethyl position is critical for subsequent substitution reactions.

  • Use of phosphorus halides such as phosphorus tribromide (PBr3) or phosphorus trichloride (PCl3) to generate (1H-indol-3-yl)methyl halides.
  • Rapid generation of the electrophilic intermediate in microflow reactors prevents side reactions like dimerization.
  • Optimal conditions involve careful control of reagent equivalents, temperature (around 25°C), and reaction time (fractions of a second).
  • This intermediate can then be coupled with appropriate nucleophiles to form the phenylacetic acid derivative.
Parameter Optimal Condition Outcome
Reagent PBr3 (0.35 equiv) High yield (~84-93%)
Temperature 25°C Minimizes oligomerization
Reaction time 0.02 seconds (microflow) Rapid generation of electrophile
Concentration 0.05 M solution Suppresses side reactions
  • Reference: Detailed mechanistic study and optimization published by Nature Communications.

Carbonylation and Acylation Using Oxalyl Chloride and Amines

Another approach involves:

  • Conversion of α-keto acids to α-ketoamides or esters using oxalyl chloride and amines.
  • Subsequent reduction or functional group transformations to yield the target acetic acid derivative.
  • Use of solvents such as dichloromethane, DMF as catalyst, and bases like DIPEA.
  • Reaction temperatures typically range from 0°C to room temperature.
  • Purification by column chromatography yields products in 75-88% range.

  • Reference: Royal Society of Chemistry supporting information on α-ketoacid transformations.

Industrial and Patent-Reported Processes

Patents describe processes involving:

  • Use of amide solvents (e.g., N,N-dimethylacetamide) and DMSO.
  • Controlled addition of oxalyl chloride at low temperatures (-20°C to 30°C, preferably -10°C to 0°C).
  • Reaction times from 10 minutes to 24 hours, optimized for complete conversion.
  • Example: Reaction of 1-methylindol-3-yl compounds with toluene and oxalyl chloride in the presence of DMF catalyst.

  • Reference: EP1698611A1 patent on phenylacetic acid derivative synthesis.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Copper(II)-promoted decarboxylative coupling Copper(II) salts, substituted indoles Mild temperature, mild conditions Moderate to High Mild, selective, versatile Limited to coupling derivatives
Oxalyl chloride activation + hydrazine reduction Oxalyl chloride, sodium methoxide, hydrazine 0°C to 150°C, pressure vessel Moderate (47-50%) Scalable, well-established Multi-step, high temperature step
Electrophilic halide formation (PBr3) Phosphorus tribromide, microflow reactor 25°C, 0.02 s reaction time High (84-93%) Rapid, high yield, suppresses side reactions Requires specialized equipment
α-Ketoacid to α-ketoamide conversion Oxalyl chloride, amines, DIPEA 0°C to RT, 3 h 75-88% Good yields, straightforward Requires careful temperature control
Patent method (amide solvents) Oxalyl chloride, DMF, toluene -20°C to 30°C, 10 min to 24 h Not specified Industrially viable Longer reaction times

Summary and Recommendations

The synthesis of This compound can be effectively achieved through several well-documented methods. For laboratory-scale synthesis, the electrophilic activation using phosphorus tribromide in microflow reactors offers high yields and minimizes side reactions, though it requires specialized equipment. The copper(II)-promoted decarboxylative coupling provides a milder alternative for related derivatives.

For larger scale or industrial applications, oxalyl chloride-mediated activation followed by nucleophilic substitution or amide formation in amide solvents is practical and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-indol-3-yl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-(2-(1H-indol-3-yl)phenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(1H-indol-3-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(1H-indol-3-yl)phenyl)acetic acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research and potential therapeutic applications .

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